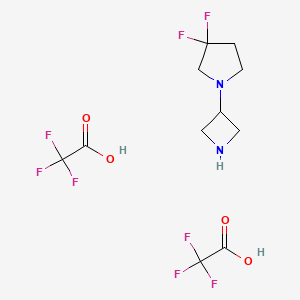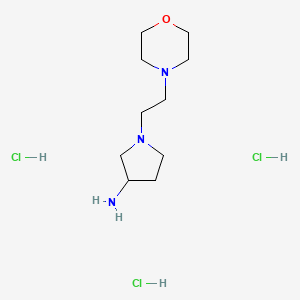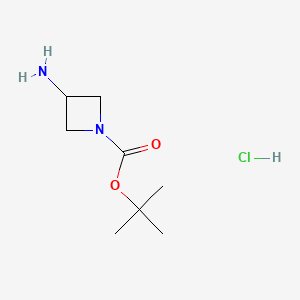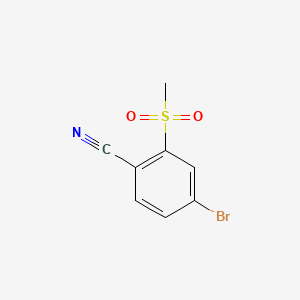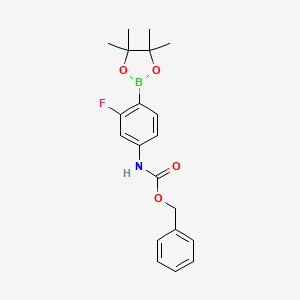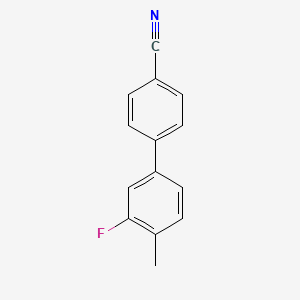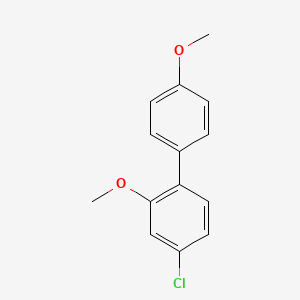
(S)-(+)-COP-Cl Catalyst
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(+)-COP-Cl Catalyst is a chiral organophosphorus compound widely used in asymmetric synthesis. This catalyst is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-COP-Cl Catalyst typically involves the reaction of a chiral phosphine ligand with a chlorinating agent. One common method is the reaction of (S)-BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) with thionyl chloride (SOCl₂) under an inert atmosphere. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (S)-(+)-COP-Cl Catalyst is primarily used in asymmetric hydrogenation reactions. It can also facilitate other types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: In asymmetric hydrogenation, the catalyst is typically used in conjunction with a hydrogen source, such as molecular hydrogen (H₂), under mild conditions. The reaction is often carried out in a solvent like ethanol or toluene, with the catalyst loading and reaction temperature optimized for maximum enantioselectivity.
Major Products Formed: The major products formed from reactions catalyzed by this compound are enantiomerically enriched compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学的研究の応用
(S)-(+)-COP-Cl Catalyst has a wide range of applications in scientific research. In chemistry, it is used to synthesize chiral molecules with high enantiomeric purity. In biology, it can be used to study enzyme-catalyzed reactions and to develop new biocatalysts. In medicine, the catalyst is employed in the synthesis of chiral drugs, which can have improved efficacy and reduced side effects compared to their racemic counterparts. In industry, this compound is used in the production of fine chemicals, agrochemicals, and materials with specific chiral properties.
作用機序
The mechanism by which (S)-(+)-COP-Cl Catalyst exerts its effects involves the coordination of the chiral phosphine ligand to a metal center, typically rhodium or ruthenium. This coordination activates the metal center, allowing it to facilitate the transfer of hydrogen atoms to the substrate in a highly enantioselective manner. The molecular targets and pathways involved in this process are primarily related to the activation and stabilization of transition states during the catalytic cycle.
類似化合物との比較
(S)-(+)-COP-Cl Catalyst is unique in its high enantioselectivity and efficiency compared to other chiral phosphine catalysts. Similar compounds include ®-(-)-COP-Cl Catalyst, which is the enantiomer of this compound, and other chiral phosphine ligands such as (S)-BINAP and ®-BINAP. While these compounds share similar structural features, this compound is often preferred for its superior performance in certain asymmetric synthesis reactions.
特性
InChI |
InChI=1S/2C28H20.2C11H14NO.2ClH.2Co.2Pd/c2*1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23;2*1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;;;;;;/h2*1-20H;2*3-6,8,10H,7H2,1-2H3;2*1H;;;;/q;;;;;;;;;+1/t;;2*10-;;;;;;/m..11....../s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQAJIYOELNUHN-OBZHMDMCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)[C]2[CH][CH][CH][CH]2.CC(C)C1COC(=N1)[C]2[CH][CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[ClH+][Pd-][ClH+].[Co].[Co].[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)[C]2[CH][CH][CH][CH]2.CC(C)[C@H]1COC(=N1)[C]2[CH][CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[ClH+][Pd-][ClH+].[Co].[Co].[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H70Cl2Co2N2O2Pd2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1469.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
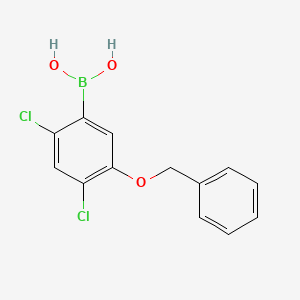
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)
